molecular formula C11H8O3 B1514563 1,8-Dihydroxy-2-naphthaldehyde CAS No. 858457-19-9

1,8-Dihydroxy-2-naphthaldehyde

Cat. No.: B1514563
CAS No.: 858457-19-9
M. Wt: 188.18 g/mol
InChI Key: QBXCVGGCXRBENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dihydroxy-2-naphthaldehyde is a chemical compound used as a starting material to synthesize naphthopyran derivatives and as an intermediate in the total synthesis of palmarumycin CP17 analogs . It has a molecular weight of 188.18 .


Synthesis Analysis

The synthesis of this compound involves excited state intramolecular proton transfers (ESIPT). If several hydroxyl groups are located close to each other in a molecule, then the ESIPT process can lead to the next one . This process is called a stepwise excited state intramolecular double proton transfer (stepwise ESIDPT) and leads to the formation of two molecular tautomers .


Molecular Structure Analysis

The molecular structure of this compound has been studied using complete active space self-consistent field (CASSCF) and multi-state complete active-space second-order perturbation (MS-CASPT2) methods . Three different tautomer minima of S1-ENOL, S1-KETO-1, and S1-KETO-2 and two crucial conical intersections of S1S0-KETO-1 and S1S0-KETO-2 in and between the S0 and S1 states were obtained .


Chemical Reactions Analysis

The chemical reactions of this compound involve a stepwise excited state intramolecular double proton transfer (stepwise ESIDPT). This process leads to the formation of two molecular tautomers . The first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of ca. 6.0 kcal/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) methods . The excited state double intramolecular proton transfer (ESDPT) process and the photophysical properties of this compound are affected by distinct external electric fields (EEFs) .

Scientific Research Applications

1. Double-Proton Transfer Studies

A study by (Peng et al., 2015) focused on DHNA to understand synchronous versus asynchronous double-proton transfer in the excited state. Their findings on intramolecular double-proton transfer reactions contribute to fundamental understanding in this area.

2. Development of Sensors in Supramolecular Chemistry

(Das & Goswami, 2017) discussed how 2-Hydroxy-1-naphthaldehyde is used as a functionalized fluorescent backbone for synthesizing different fluorescent chemosensors. Its derivatives create sensors for various cations and anions, which are significant in molecular recognition.

3. Fluorescence Sensing Mechanism

A study by (Huang et al., 2022) explored the mechanism of excited-state intramolecular proton transfer (ESIPT) fluorescence in solvated 2-hydroxy-1-naphthaldehyde carbohydrazone. This research provides insights for the application of DHNA derivatives in sensor development, nonlinear optical materials, and biochemical probes.

4. Metal Complex Synthesis for Nanoparticle Production

(Xaba et al., 2016) highlighted the use of 2-hydroxy-1-naphthaldehyde in synthesizing Schiff base molecules for metal complexes. These complexes are significant in various applications, including catalysis, material synthesis, and photochemistry.

5. Development of Schiff Base-derived Fluorescent Chemosensors

The work by (David et al., 2021) reviewed the use of 2-hydroxy-1-naphthaldehyde (2HN) in the development of Schiff base-hinged fluorophores for detecting cations, anions, and small molecules. This has applications in environmental and biological systems monitoring.

6. Fluorometric Assays for Enzymatic Activities

Research by (Wierzchowski et al., 1989) introduced fluorogenic substrates derived from naphthaldehydes, including 1-naphthaldehyde, for human alcohol dehydrogenase (ADH) assays. These assays are important in biochemical research and diagnostics.

Mechanism of Action

Target of Action

The primary target of 1,8-Dihydroxy-2-naphthaldehyde is the excited state double proton transfer (ESDPT) process . This process involves the transfer of protons in the excited state, which is a crucial aspect of many biological and chemical reactions .

Mode of Action

This compound interacts with its targets through a stepwise ESDPT mechanism . Specifically, the first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of approximately 6.0 kcal/mol . This stepwise mechanism is crucial for the compound’s interaction with its targets .

Biochemical Pathways

The ESDPT process of this compound affects the potential energy surfaces (PESs), leading to changes in the energy barrier . Increasing the positive external electric field (EEF) results in a decrease in the energy barrier, while vice versa . These changes in the PESs and energy barrier can have significant downstream effects on various biochemical pathways .

Pharmacokinetics

Its mode of action suggests that its bioavailability could be influenced by factors such as the presence of eefs .

Result of Action

The result of this compound’s action is the occurrence of dual-emission bands . This is due to the trapping of the compound in the S1 state, which enables these dual-emission bands . This property makes this compound potentially useful for designing novel molecular materials with excellent photoluminescent performances .

Action Environment

The action of this compound is influenced by environmental factors, particularly EEFs . The ESDPT process of the compound can be affected by distinct EEFs . For instance, when the EEF changes from +10 × 10 −4 a.u. to +20 × 10 −4 a.u., the fluorescence peak undergoes a blue shift from 602 nm to 513 nm in the keto2 form . This suggests that the compound’s action, efficacy, and stability can be regulated and controlled by manipulating the EEF .

Safety and Hazards

1,8-Dihydroxy-2-naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The mechanistic insights gained from studying 1,8-Dihydroxy-2-naphthaldehyde are not only helpful for understanding ESDPT but also useful for designing novel molecular materials with excellent photoluminescent performances . The stepwise proton transfers can consist of more than two ESIPT reactions, depending on the molecular structure and the number of involved hydroxyl groups .

Properties

IUPAC Name

1,8-dihydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-6-8-5-4-7-2-1-3-9(13)10(7)11(8)14/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCVGGCXRBENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60826869
Record name 1,8-Dihydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60826869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858457-19-9
Record name 1,8-Dihydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60826869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Dihydroxy-2-naphthaldehyde
Reactant of Route 2
Reactant of Route 2
1,8-Dihydroxy-2-naphthaldehyde
Reactant of Route 3
Reactant of Route 3
1,8-Dihydroxy-2-naphthaldehyde
Reactant of Route 4
Reactant of Route 4
1,8-Dihydroxy-2-naphthaldehyde
Reactant of Route 5
Reactant of Route 5
1,8-Dihydroxy-2-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
1,8-Dihydroxy-2-naphthaldehyde
Customer
Q & A

Q1: What makes 1,8-Dihydroxy-2-naphthaldehyde interesting for photochemical studies?

A: this compound (DHNA) possesses two intramolecular hydrogen bonds, making it an ideal model compound to study ESDPT. [, ] This process is fundamental in chemistry and biology, impacting areas like photosynthesis and the development of fluorescent probes. DHNA's relatively simple structure allows researchers to investigate the intricacies of ESDPT with computational methods and spectroscopic techniques. []

Q2: How does an external electric field influence the ESDPT process in DHNA?

A: Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) demonstrate that external electric fields (EEFs) can significantly impact the ESDPT process in DHNA. [] Positive EEFs weaken the intramolecular hydrogen bonds, decreasing the energy barrier for ESDPT and leading to a blue shift in the fluorescence spectrum. Conversely, negative EEFs strengthen the hydrogen bonds, increasing the energy barrier and causing a red shift in the fluorescence. This control over ESDPT through EEFs could pave the way for novel applications in optoelectronics and molecular switches. []

Q3: Is the ESDPT process in DHNA a synchronous or stepwise mechanism?

A: Both experimental and computational studies confirm that the ESDPT in DHNA occurs through a stepwise mechanism. [, ] Ultrafast spectroscopy reveals that the first proton transfer is extremely fast, occurring within 150 fs. [] The second proton transfer is slower and reversible, ultimately leading to two distinct tautomer emissions. [] These experimental findings are supported by potential energy surface calculations, which identify a two-step pathway as the most energetically favorable route for ESDPT in DHNA. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.